

Application Notes and Protocols for AM432 Sodium in Cell-Based Assays

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Compound of Interest

Compound Name: AM432 sodium

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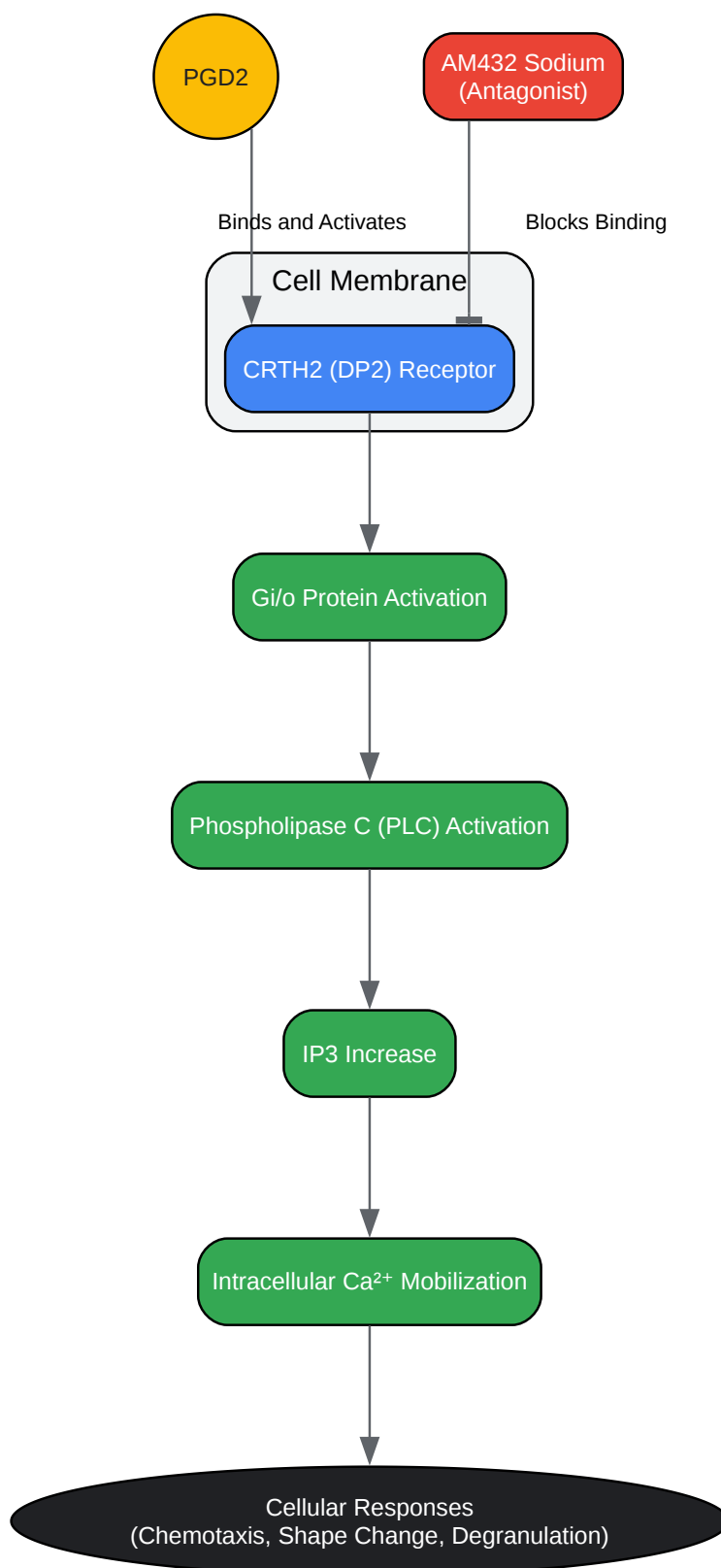
Introduction

AM432 sodium is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from activated mast cells. The PGD2/CRTH2 signaling axis plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. By blocking this interaction, **AM432 sodium** can effectively inhibit the recruitment and activation of key inflammatory cells, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.^[1]

These application notes provide detailed protocols for utilizing **AM432 sodium** in common cell-based assays to investigate its inhibitory effects on CRTH2-mediated cellular responses.

CRTH2 Signaling Pathway

Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release. As an antagonist, **AM432 sodium** blocks the binding of PGD2 to CRTH2, thereby inhibiting these downstream effects.



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Caption: CRTH2 Signaling Pathway and Point of Inhibition by **AM432 Sodium**.

Data Presentation: In Vitro Activity of AM432 Sodium

AM432 sodium demonstrates potent inhibition of CRTH2-mediated cellular responses. The following table summarizes the typical inhibitory concentrations (IC50) of **AM432 sodium** in key cell-based assays. This data is representative of a potent and selective CRTH2 antagonist and is intended for illustrative purposes. For specific experimental values for AM432, refer to relevant publications such as Stock et al., Bioorg Med Chem Lett, 2011.[1]

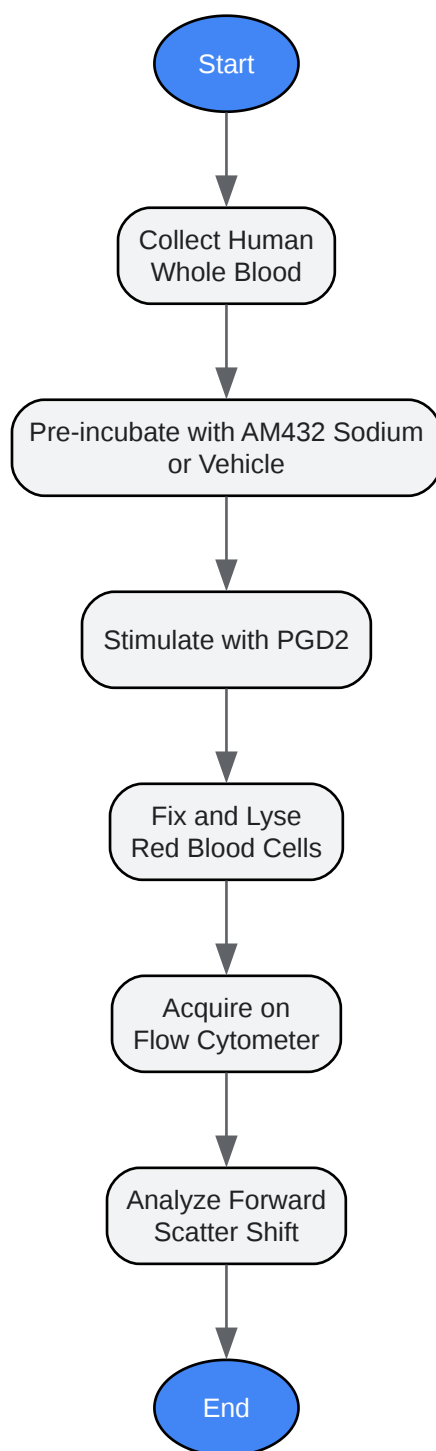
Assay Type	Cell Type	Agonist (Concentration)	Endpoint Measurement	Representative IC50 (nM)
Eosinophil Shape Change	Human Whole Blood	PGD2 (10 nM)	Forward Scatter Shift (Flow Cytometry)	5 - 20
Eosinophil Chemotaxis	Isolated Human Eosinophils	PGD2 (30 nM)	Cell Migration (Boyden Chamber)	10 - 50
Calcium Mobilization	CRTH2-expressing CHO cells	PGD2 (5 nM)	Fluorescence Intensity	2 - 15

Experimental Protocols

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants. **AM432 sodium** is expected to inhibit PGD2-induced eosinophil shape change.

Experimental Workflow:



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Caption: Workflow for the Eosinophil Shape Change Assay.

Protocol:

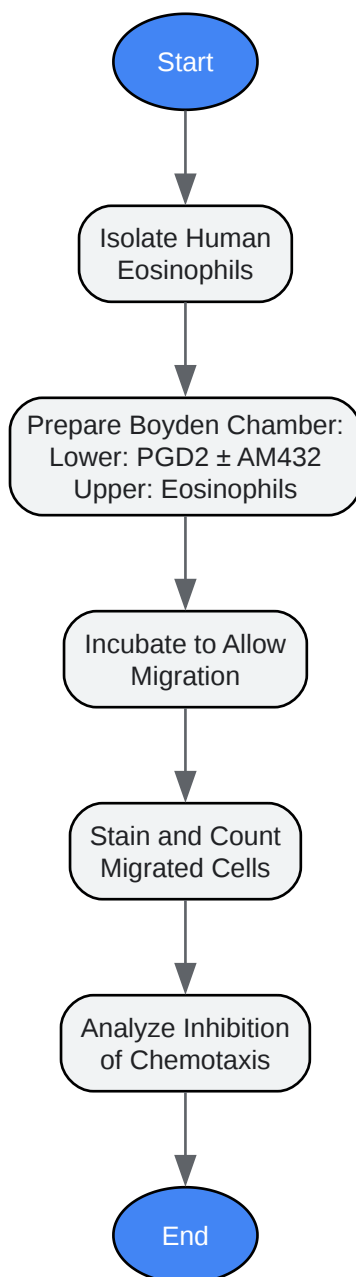
- Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
- Pre-incubation with **AM432 Sodium**:
 - Aliquot 100 μ L of whole blood into 96-well plates.
 - Add various concentrations of **AM432 sodium** (e.g., 0.1 nM to 1 μ M) or vehicle (e.g., DMSO) to the wells.
 - Incubate for 15-30 minutes at 37°C.
- Stimulation:
 - Add PGD2 to a final concentration of 10 nM to induce eosinophil shape change.
 - Incubate for 5-10 minutes at 37°C.
- Fixation and Lysis:
 - Stop the reaction by adding a red blood cell lysis/fixation buffer (e.g., BD FACS™ Lysing Solution).
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Acquire samples on a flow cytometer.
 - Gate on the eosinophil population based on their characteristic side scatter and auto-fluorescence.
 - Measure the change in forward scatter (FSC) as an indicator of cell shape change.
- Data Analysis:
 - Calculate the percentage of inhibition of the PGD2-induced shape change at each concentration of **AM432 sodium**.

- Determine the IC50 value by fitting the data to a dose-response curve.

Eosinophil Chemotaxis Assay

This assay assesses the ability of **AM432 sodium** to block the directional migration of eosinophils towards a PGD2 gradient.

Experimental Workflow:



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Caption: Workflow for the Eosinophil Chemotaxis Assay.

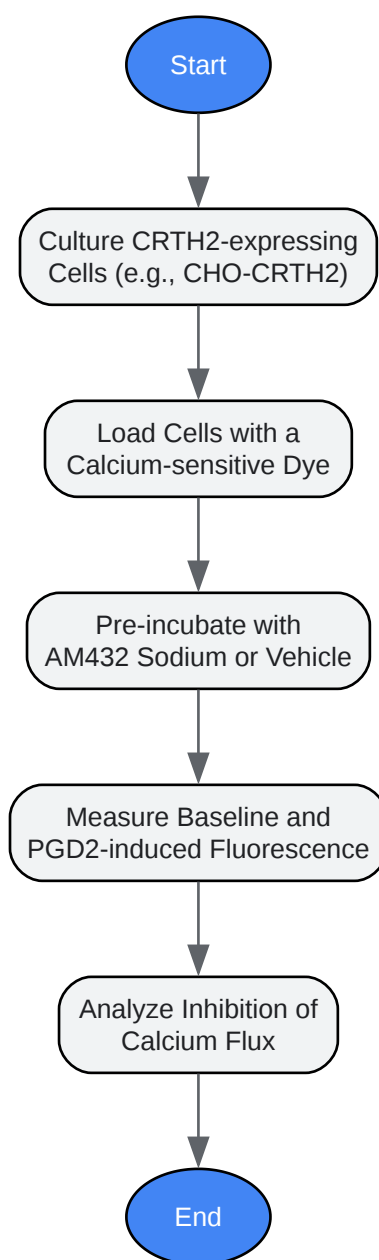
Protocol:

- Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation followed by negative magnetic selection.
- Assay Setup (Boyden Chamber):
 - In the lower wells of a chemotaxis chamber (e.g., 96-well format with a 5 µm pore size polycarbonate membrane), add PGD2 (30 nM) as the chemoattractant.
 - In control wells, add assay buffer alone.
 - Resuspend the isolated eosinophils in assay buffer containing various concentrations of **AM432 sodium** or vehicle.
 - Add the eosinophil suspension to the upper chamber.
- Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
- Cell Counting:
 - After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
 - Fix and stain the migrated cells on the underside of the membrane.
 - Count the number of migrated cells in several high-power fields using a microscope.
- Data Analysis:
 - Calculate the percentage of inhibition of PGD2-induced chemotaxis for each concentration of **AM432 sodium**.
 - Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CRTH2 activation, which is a key second messenger in the signaling pathway. **AM432 sodium** is expected to block this PGD2-induced calcium flux.

Experimental Workflow:



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Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

- Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
- Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
- Dye Loading:
 - Wash the cells with assay buffer.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.
- Pre-incubation with **AM432 Sodium**:
 - Wash the cells to remove excess dye.
 - Add assay buffer containing various concentrations of **AM432 sodium** or vehicle to the wells.
 - Incubate for 10-20 minutes at room temperature.
- Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
 - Measure the baseline fluorescence for a short period.
 - Inject a solution of PGD2 (final concentration of 5 nM) and continue to measure the fluorescence intensity over time to capture the transient calcium flux.
- Data Analysis:
 - Determine the peak fluorescence response for each well.

- Calculate the percentage of inhibition of the PGD2-induced calcium mobilization for each concentration of **AM432 sodium**.
- Determine the IC50 value from the dose-response curve.

Conclusion

AM432 sodium is a valuable pharmacological tool for the in vitro study of CRTH2-mediated inflammatory processes. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of **AM432 sodium** in key cell types involved in type 2 inflammation. These assays can be readily adapted for screening and profiling other CRTH2 antagonists in a drug discovery setting.

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References

- 1. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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